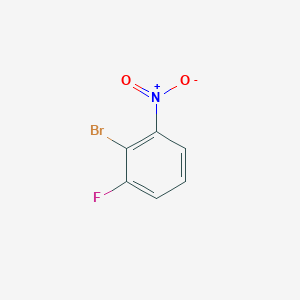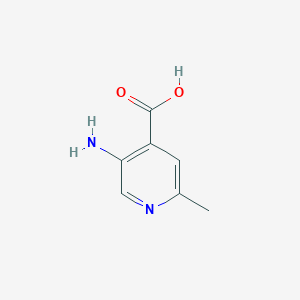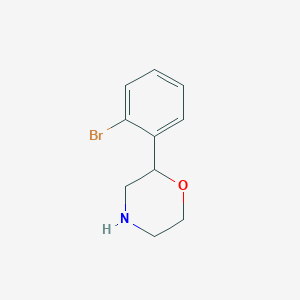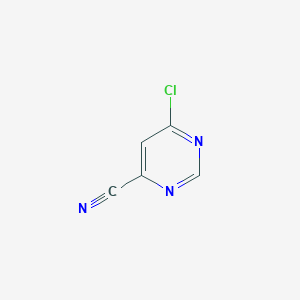
2-Bromo-3-fluoronitrobenceno
Descripción general
Descripción
Synthesis Analysis
The synthesis of halogenated benzene derivatives is a topic of interest in several papers. For instance, the synthesis of 2-fluoro-2-nitrostyrenes is achieved through a radical nitration-debromination of 2-bromo-2-fluorostyrenes, which suggests that similar methods could potentially be applied to synthesize 2-bromo-3-fluoronitrobenzene . Additionally, the synthesis of 2-bromo-3-fluorobenzonitrile through bromodeboronation of aryl boronic acids indicates that halogenation reactions are a key step in the synthesis of such compounds . These methods could be adapted for the synthesis of 2-bromo-3-fluoronitrobenzene by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure and vibrational frequencies of halogenated benzene derivatives can be studied using spectroscopic methods such as FT-IR and FT-Raman, as demonstrated in the investigation of 1-bromo-3-fluorobenzene . These techniques, along with computational methods like DFT calculations, can provide detailed information on the geometry and electronic properties of the molecule, which would be relevant for understanding the structure of 2-bromo-3-fluoronitrobenzene.
Chemical Reactions Analysis
The reactivity of halogenated benzene derivatives is influenced by the presence of halogen atoms, which can activate the ring towards further substitution reactions. The papers describe various chemical reactions involving bromo-fluoro benzene derivatives, such as the alkylation of protein nucleophiles by bromobenzene oxides and the synthesis of dihydro-thioxoquinazolinones from 1-bromo-2-fluorobenzenes . These studies provide a basis for predicting the reactivity of 2-bromo-3-fluoronitrobenzene in different chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzene derivatives can be deduced from their molecular structure and reactivity. For example, the influence of bromine and fluorine on the geometry of benzene and its vibrational modes is discussed , which can affect the compound's boiling point, melting point, and solubility. The electronic properties, such as HOMO and LUMO energies, are also important as they determine the compound's reactivity and stability . These properties are crucial for understanding the behavior of 2-bromo-3-fluoronitrobenzene in various applications.
Aplicaciones Científicas De Investigación
Síntesis orgánica
2-Bromo-3-fluoronitrobenceno: es un intermedio valioso en la síntesis orgánica. Puede utilizarse para construir moléculas complejas debido a la presencia de grupos bromo y nitro reactivos que pueden sufrir transformaciones químicas adicionales. Por ejemplo, puede participar en reacciones de acoplamiento catalizadas por paladio para crear estructuras biarílicas, que son componentes centrales en muchos productos farmacéuticos .
Ciencia de materiales
En la ciencia de materiales, este compuesto encuentra aplicación en el desarrollo de materiales electrofosforescentes orgánicos. Estos materiales son cruciales para crear diodos orgánicos emisores de luz (OLED), que se utilizan en tecnologías de visualización e iluminación .
Investigación farmacéutica
This compound: sirve como precursor en la síntesis de varios compuestos farmacéuticos. Sus derivados se exploran por su potencial como agentes anticancerígenos y en la síntesis de fármacos como la Azilsartán, que se utiliza para tratar la presión arterial alta .
Dispositivos electroluminiscentes
La aplicación del compuesto se extiende a la creación de elementos electroluminiscentes orgánicos. Estos elementos son integrales para dispositivos electrónicos que requieren iluminación de alta eficiencia, como los transistores de película delgada utilizados en pantallas de visualización avanzadas .
Catálisis
Este compuesto puede estar involucrado en reacciones de reducción de cobre. Tales reacciones son importantes en la catálisis, donde el cobre actúa como catalizador para facilitar la reducción de otras sustancias, lo que es un proceso crítico en numerosas reacciones químicas industriales .
Safety and Hazards
Mecanismo De Acción
Target of Action
2-Bromo-3-fluoronitrobenzene is primarily used as an intermediate in organic synthesis .
Mode of Action
As an organic compound, 2-Bromo-3-fluoronitrobenzene can participate in various chemical reactions. For instance, it can be used in copper reduction reactions . The bromine and nitro groups in the compound make it a good electrophile, allowing it to undergo nucleophilic substitution reactions .
Biochemical Pathways
Instead, it is used to synthesize other compounds that may have biological activity .
Pharmacokinetics
Like other small organic molecules, its absorption, distribution, metabolism, and excretion (adme) would be influenced by factors such as its lipophilicity, molecular size, and chemical stability .
Result of Action
As a chemical intermediate, the primary result of the action of 2-Bromo-3-fluoronitrobenzene is the formation of new organic compounds . The specific effects depend on the nature of the compounds synthesized from it.
Propiedades
IUPAC Name |
2-bromo-1-fluoro-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO2/c7-6-4(8)2-1-3-5(6)9(10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIVWQQTOYDXDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593216 | |
| Record name | 2-Bromo-1-fluoro-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59255-94-6 | |
| Record name | 2-Bromo-1-fluoro-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















